3,6-Dimethyl-2,4-dinitrophenol

Description

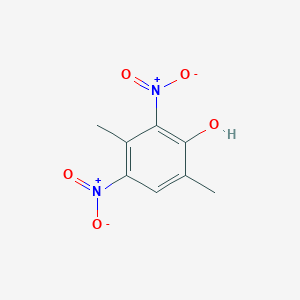

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethyl-2,4-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-4-3-6(9(12)13)5(2)7(8(4)11)10(14)15/h3,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROXWBBJMPCPHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)[N+](=O)[O-])C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166709 | |

| Record name | 2,5-Xylenol, 4,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15968-56-6 | |

| Record name | 2,5-Xylenol, 4,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015968566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-xylenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Xylenol, 4,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,6-Dimethyl-2,4-dinitrophenol (CAS 15968-56-6) and its Isomeric Analogue, 2,4-Dinitrophenol

Disclaimer: Scientific data specifically for 3,6-Dimethyl-2,4-dinitrophenol (CAS 15968-56-6) is limited in publicly accessible literature. This guide provides the available information for this specific compound and leverages the extensive data on its close structural analogue, 2,4-dinitrophenol (2,4-DNP), to offer a comprehensive technical overview for researchers, scientists, and drug development professionals. The properties and biological activities of 2,4-DNP are presented as a predictive and comparative framework, but it is crucial to note that they may not be fully representative of this compound.

Introduction to this compound

This compound is a substituted dinitrophenol. While specific applications and extensive research on this particular isomer are not widely documented, its structural similarity to the well-studied 2,4-dinitrophenol suggests potential for similar chemical and biological properties, primarily related to the uncoupling of oxidative phosphorylation.

Physicochemical Properties of this compound

Limited direct experimental data for this compound is available. The following table summarizes the basic computed properties.

| Property | Value | Source |

| CAS Number | 15968-56-6 | - |

| Molecular Formula | C₈H₈N₂O₅ | - |

| Molecular Weight | 212.16 g/mol | - |

| Appearance | Powder or liquid | [1] |

| Purity | >97% | [1][2] |

| Storage | Store in a tightly closed container | [1] |

A Comprehensive Profile of 2,4-Dinitrophenol (CAS 51-28-5) as a Model Compound

Due to the scarcity of data on this compound, this section provides an in-depth analysis of 2,4-dinitrophenol (2,4-DNP). This information is intended to serve as a valuable reference for predicting the behavior and potential applications of its dimethylated analogue.

Physicochemical Properties of 2,4-Dinitrophenol

2,4-DNP is a yellow crystalline solid.[3] It is slightly soluble in water but soluble in most organic solvents and aqueous alkaline solutions.[3][4]

| Property | Value |

| Molecular Formula | C₆H₄N₂O₅ |

| Molecular Weight | 184.11 g/mol |

| Melting Point | 115.5 °C |

| Density | 1.68 g/cm³ |

| pKa | 4.09 |

| log P | 1.67 |

| Water Solubility | 2790 mg/L at 20 °C |

Biological Activity and Mechanism of Action

The primary and most well-documented biological activity of 2,4-DNP is the uncoupling of mitochondrial oxidative phosphorylation.[5]

2,4-DNP acts as a protonophore, a molecule that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase complex.[6] This dissipates the proton motive force that is essential for ATP synthesis. The energy that would have been used to generate ATP is instead released as heat.[6] This leads to an increase in metabolic rate and body temperature.[1]

Recent studies have shown that at low concentrations, 2,4-DNP can activate adaptive cellular stress-response signaling pathways, including those involving brain-derived neurotrophic factor (BDNF) and cyclic AMP response element-binding protein (CREB).[7] This has led to investigations into its potential neuroprotective effects.[8]

Toxicology

2,4-DNP is highly toxic, and its use as a weight-loss drug in the 1930s was discontinued due to severe adverse effects, including fatalities.[1] Acute exposure can cause nausea, vomiting, sweating, dizziness, and headaches.[9] Chronic exposure has been linked to the formation of cataracts, skin lesions, and effects on the bone marrow, central nervous system, and cardiovascular system.[9]

| Toxicity Metric | Value | Species | Route |

| LD₅₀ | 30 mg/kg | Rat | Oral |

| Lowest Published Lethal Dose | 4.3 mg/kg | Human | Oral |

Synthesis

A common method for the synthesis of 2,4-dinitrophenol is the nitration of phenol.[2][4] This method could likely be adapted for the synthesis of this compound by starting with 2,5-dimethylphenol.

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is a hypothetical adaptation based on the synthesis of 2,4-dinitrophenol from phenol.[2]

Materials:

-

2,5-Dimethylphenol

-

Concentrated Nitric Acid (65%)

-

Ethanol (95.3%)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Vacuum distillation apparatus

-

Beaker

-

Deionized water

Procedure:

-

In a round-bottom flask, combine a 2.5 g portion of 2,5-dimethylphenol with an aqueous-ethanolic solution of nitric acid, prepared by carefully adding 12.5 mL of concentrated nitric acid to 50 mL of ethanol with vigorous stirring.

-

Heat the reaction mixture under reflux for 1-2 hours with continuous stirring.

-

After the reflux period, remove the heating and allow the mixture to cool to room temperature.

-

Set up a vacuum distillation apparatus and distill off approximately 50 mL of the liquid.

-

Transfer the residue to a beaker and allow it to crystallize. The product should appear as yellow crystals.

-

Wash the crystals with cold deionized water and dry them in a vacuum desiccator.

Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol outlines a general procedure for assessing the effect of a compound like 2,4-DNP on mitochondrial respiration in cultured cells.[7][10]

Materials:

-

Cultured cells (e.g., HepG2, primary neurons)

-

Seahorse XF Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine

-

Oligomycin (ATP synthase inhibitor)

-

2,4-Dinitrophenol (or other uncoupler)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

Procedure:

-

Cell Plating: Seed the cells in a Seahorse XF Cell Culture Microplate at an appropriate density and allow them to adhere and grow overnight.

-

Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.

-

Instrument Setup: Hydrate the sensor cartridge of the Seahorse XF Analyzer with the XF Calibrant overnight. Load the injection ports of the sensor cartridge with oligomycin, 2,4-DNP, and rotenone/antimycin A.

-

Assay Execution: Place the cell culture microplate in the Seahorse XF Analyzer. The instrument will measure the basal oxygen consumption rate (OCR).

-

Sequential Injections and Measurements:

-

Inject oligomycin to inhibit ATP synthase, and measure the resulting OCR. This reflects the proton leak.

-

Inject 2,4-DNP to uncouple the mitochondria and induce maximal respiration. Measure the maximal OCR.

-

Inject rotenone and antimycin A to inhibit the electron transport chain, and measure the non-mitochondrial OCR.

-

-

Data Analysis: The Seahorse software calculates various parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Conclusion

While specific experimental data for this compound is not abundant, its structural relationship to 2,4-dinitrophenol provides a strong basis for predicting its chemical and biological properties. Researchers and drug development professionals interested in this compound are encouraged to use the extensive knowledge of 2,4-DNP as a guide for their investigations, particularly in the context of mitochondrial uncoupling and its downstream cellular effects. Further experimental characterization of this compound is warranted to fully elucidate its unique properties and potential applications.

References

- 1. agilent.com [agilent.com]

- 2. Sciencemadness Discussion Board - Facile, Efficient nitration of Phenol to 2,4-dinitrophenol - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. CN104086434A - Method for preparing 2,4-dinitrophenol from phenol by nitration - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 7. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. CN103787889A - Method for preparing 2,4-dinitrophenol by phenol sulfonation and nitration - Google Patents [patents.google.com]

- 10. content.protocols.io [content.protocols.io]

An In-Depth Technical Guide to the Physicochemical Properties of 3,6-Dimethyl-2,4-dinitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dimethyl-2,4-dinitrophenol is a substituted nitrophenol compound. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide provides a summary of its known identifiers and outlines the standard experimental protocols for determining its key physicochemical properties. Understanding these properties is crucial for applications in research, particularly in fields such as medicinal chemistry and material science, where such data informs predictions of molecular behavior, stability, and potential biological activity. This document also briefly discusses the potential biological effects of dinitrophenols based on the well-studied analogue, 2,4-dinitrophenol.

Core Physicochemical Data

A summary of the available identifying and computed physicochemical properties for this compound is presented below. It is important to note the absence of experimentally determined values for several key parameters.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 15968-56-6 | N/A |

| Chemical Formula | C₈H₈N₂O₅ | N/A |

| Molecular Weight | 212.16 g/mol | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| pKa | Data not available | N/A |

| Aqueous Solubility | Data not available | N/A |

Experimental Protocols for Physicochemical Property Determination

The following sections detail standard laboratory procedures for determining the melting point, boiling point, acid dissociation constant (pKa), and aqueous solubility of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method [1]

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[1]

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern melting point apparatus).

-

Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range represents the melting point of the substance.

-

Purity Indication: A sharp melting point range (typically 0.5-1°C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Methodology: Micro Boiling Point (Capillary Method) [2][3][4][5]

-

Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.[2][4]

-

Capillary Insertion: A short, sealed capillary tube is inverted and placed into the liquid in the test tube.[2][4]

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath.[3]

-

Heating and Observation: The bath is heated until a continuous stream of bubbles emerges from the open end of the inverted capillary. The heating is then stopped, and the bath is allowed to cool slowly.[5]

-

Boiling Point Recording: The temperature at which the liquid just begins to enter the inverted capillary tube is recorded as the boiling point of the liquid.[5]

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a phenolic compound, it indicates the ease with which the hydroxyl proton is donated.

Methodology: Spectrophotometric Titration [6][7]

-

Solution Preparation: A stock solution of the phenolic compound is prepared in a suitable solvent (e.g., methanol or an acetonitrile-water mixture). A series of buffer solutions with known and varying pH values are also prepared.[7][8]

-

Spectrophotometric Measurement: An aliquot of the stock solution is added to each buffer solution. The UV-Vis absorption spectrum of each solution is then recorded. The acidic (protonated) and basic (deprotonated) forms of the phenol will have different absorption maxima.[6][7]

-

Data Analysis: The ratio of the concentrations of the deprotonated to the protonated species is determined from the absorbance values at a wavelength where the two species have different molar absorptivities.

-

pKa Calculation: According to the Henderson-Hasselbalch equation, the pKa is the pH at which the concentrations of the acidic and basic forms are equal. A plot of pH versus the logarithm of the ratio of the concentrations of the deprotonated to protonated forms will yield a straight line, and the pKa can be determined from the y-intercept.[6]

Aqueous Solubility Determination

Aqueous solubility is a critical parameter, particularly in drug development, as it influences absorption and distribution.

Methodology: Shake-Flask Method [9][10]

-

Equilibration: An excess amount of the solid compound is added to a known volume of water in a flask.

-

Shaking: The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.[9]

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A filtered aliquot of the saturated solution is carefully removed and its concentration is determined using a suitable analytical technique, such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or gas chromatography (GC).

-

Solubility Value: The determined concentration represents the aqueous solubility of the compound at that specific temperature.

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physicochemical properties of a compound like this compound.

Potential Biological Effects

While no specific biological data for this compound was found, the biological activity of the parent compound, 2,4-dinitrophenol (DNP), is well-documented. DNP is known to be a potent mitochondrial uncoupler.[11][12]

Mechanism of Action of Dinitrophenols:

Dinitrophenols can act as protonophores, transporting protons across the inner mitochondrial membrane. This dissipates the proton gradient that is essential for the production of ATP by ATP synthase. The energy from the electron transport chain is then released as heat instead of being used for ATP synthesis.[11] This uncoupling of oxidative phosphorylation leads to an increase in metabolic rate.[13]

Potential Implications:

-

Toxicity: At high doses, this uncoupling effect can lead to a dangerous increase in body temperature (hyperthermia), which can be fatal.[12]

-

Therapeutic Potential: Due to its effect on metabolism, DNP was historically used as a weight-loss drug, but was banned due to its severe side effects.[12] More recently, low doses of DNP have been investigated for potential neuroprotective effects.[11]

It is plausible that this compound could exhibit similar biological activities due to the presence of the dinitrophenol pharmacophore. However, the addition of the two methyl groups would alter its lipophilicity and steric properties, which could significantly impact its potency, selectivity, and overall toxicological profile. Therefore, any assumptions about its biological effects must be confirmed through experimental investigation.

Conclusion

This technical guide has summarized the currently available information on the physicochemical properties of this compound. A significant data gap exists for experimentally determined values of key properties such as melting point, boiling point, pKa, and aqueous solubility. The provided general experimental protocols serve as a methodological framework for researchers aiming to characterize this compound. The workflow diagram offers a logical sequence for these determinations. While the biological activity of this specific molecule is uncharacterized, the known effects of related dinitrophenols suggest a potential for mitochondrial uncoupling activity, which warrants further investigation. Future research should focus on the experimental determination of these fundamental physicochemical parameters to enable a more complete understanding of this compound and its potential applications.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. cdn.juniata.edu [cdn.juniata.edu]

- 4. byjus.com [byjus.com]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. web.pdx.edu [web.pdx.edu]

- 7. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 8. mdpi.com [mdpi.com]

- 9. chem.ws [chem.ws]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. 2,4 Dinitrophenol as Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Synthesis of 3,6-Dimethyl-2,4-dinitrophenol

This technical guide provides a comprehensive overview of a proposed synthesis pathway for 3,6-Dimethyl-2,4-dinitrophenol, a substituted aromatic nitro compound. The synthesis is based on the principles of electrophilic aromatic substitution, a cornerstone of organic chemistry. This document is intended for an audience of researchers, scientists, and professionals in drug development and chemical synthesis.

Core Synthesis Pathway: Electrophilic Nitration

The most direct and logical synthetic route to this compound is the dinitration of 2,5-dimethylphenol (also known as p-xylenol). This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.[1] The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid.

The regioselectivity of the nitration is dictated by the directing effects of the substituents already present on the aromatic ring—the hydroxyl (-OH) group and the two methyl (-CH₃) groups.

-

The hydroxyl group is a powerful activating and ortho-, para-directing group.

-

The methyl groups are also activating and ortho-, para-directing.

In 2,5-dimethylphenol, the positions ortho to the hydroxyl group are C6 and C2 (already substituted). The para position is C4. The positions are activated by both the hydroxyl and methyl groups, making them highly susceptible to electrophilic attack. Therefore, nitration is expected to occur sequentially at the C4 and C6 positions, leading to the desired this compound product.

The overall reaction workflow is visualized in the diagram below.

Quantitative Data Summary

The following table outlines the reactants, their properties, and suggested quantities for the synthesis.

| Compound | Formula | Molar Mass ( g/mol ) | Molar Ratio | Quantity | Volume | Density (g/mL) |

| 2,5-Dimethylphenol | C₈H₁₀O | 122.16 | 1.0 | 10.0 g | - | - |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | ~4.0 | 32.1 g | 17.5 mL | 1.84 |

| Nitric Acid (70%) | HNO₃ | 63.01 | ~2.5 | 13.5 g | 9.5 mL | 1.42 |

| Product (Theoretical) | C₈H₈N₂O₅ | 212.16 | - | 17.37 g | - | - |

Note: The molar ratios and quantities are representative and may require optimization for yield and purity.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis of this compound.

Materials and Equipment:

-

2,5-Dimethylphenol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ethanol (95%)

-

Deionized Water

-

Ice

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

In the 250 mL three-necked flask, dissolve 10.0 g (81.8 mmol) of 2,5-dimethylphenol in 20 mL of glacial acetic acid.

-

Equip the flask with a magnetic stir bar, a thermometer, and a dropping funnel.

-

Cool the flask in an ice-salt bath to an internal temperature of 0-5°C.

-

-

Preparation of Nitrating Mixture:

-

In a separate beaker, carefully and slowly add 17.5 mL (321 mmol) of concentrated sulfuric acid to 9.5 mL (205 mmol) of concentrated nitric acid.[2]

-

Cool this mixture in an ice bath to below 10°C.

-

-

Nitration Reaction:

-

Transfer the cold nitrating mixture to the dropping funnel.

-

Add the nitrating mixture dropwise to the stirred solution of 2,5-dimethylphenol over a period of 60-90 minutes.

-

Carefully monitor the reaction and maintain the internal temperature between 0°C and 10°C throughout the addition.[2]

-

After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2-3 hours.

-

-

Quenching and Isolation:

-

Slowly and carefully pour the reaction mixture over approximately 200 g of crushed ice in a large beaker with vigorous stirring. A yellow precipitate should form.

-

Allow the ice to melt completely, then let the precipitate stand for 30 minutes.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid product on the filter with several portions of cold deionized water until the washings are neutral to pH paper.

-

-

Purification:

-

The crude product can be purified by recrystallization.

-

Dissolve the crude solid in a minimum amount of hot 95% ethanol.

-

Slowly add hot water until the solution becomes slightly turbid.

-

Reheat the solution until it is clear again, then allow it to cool slowly to room temperature and finally in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry in a desiccator.

-

Safety Precautions:

-

This reaction involves the use of concentrated strong acids (nitric and sulfuric acid) and is highly exothermic. It must be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

-

The nitrating mixture is extremely corrosive and a strong oxidizing agent. Handle with extreme care.

-

Dinitrophenol compounds are toxic and should be handled with caution. Avoid inhalation of dust and skin contact.

Synthesis Pathway Diagram

The chemical transformation from the starting material to the final product is illustrated below.

References

Mitochondrial Uncoupling Activity of Dinitrophenols: A Technical Guide

A comprehensive overview of the mechanisms, quantitative effects, and experimental evaluation of dinitrophenol-based mitochondrial uncouplers, with a focus on the archetypal molecule, 2,4-Dinitrophenol (DNP).

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The scientific literature lacks specific data on the mitochondrial uncoupling activity of 3,6-Dimethyl-2,4-dinitrophenol. Therefore, this guide focuses on the extensively studied and structurally related compound, 2,4-Dinitrophenol (DNP), to provide a relevant and detailed technical resource on the core principles of dinitrophenol-mediated mitochondrial uncoupling.

Introduction to Mitochondrial Uncoupling

Mitochondrial uncoupling is a process that dissociates the electron transport chain (ETC) from oxidative phosphorylation (OXPHOS).[1] In healthy mitochondria, the energy released from the flow of electrons through the ETC is used to pump protons across the inner mitochondrial membrane, creating an electrochemical gradient known as the proton motive force. This force drives the synthesis of ATP by ATP synthase.[1] Uncoupling agents, such as dinitrophenols, disrupt this process by providing an alternative route for protons to re-enter the mitochondrial matrix, bypassing ATP synthase.[2] This "short-circuit" of the proton gradient leads to the dissipation of energy as heat instead of being harnessed for ATP production.[3]

Mechanism of Action of 2,4-Dinitrophenol (DNP)

2,4-Dinitrophenol is a classic chemical uncoupler that acts as a protonophore.[1][3] Its mechanism of action is attributed to its lipophilic nature and weak acidic properties.[1]

-

Protonation in the Intermembrane Space: In the acidic environment of the intermembrane space, the DNP molecule becomes protonated.

-

Diffusion Across the Inner Mitochondrial Membrane: The protonated, neutral form of DNP readily diffuses across the lipid bilayer of the inner mitochondrial membrane.[4]

-

Deprotonation in the Mitochondrial Matrix: Upon entering the alkaline environment of the mitochondrial matrix, DNP releases its proton.[1]

-

Return to the Intermembrane Space: The resulting anionic form of DNP is then able to translocate back across the inner membrane to the intermembrane space, where it can pick up another proton, continuing the cycle.[1]

This cyclical transport of protons effectively dissipates the proton gradient, leading to an increase in oxygen consumption by the ETC as it attempts to compensate for the leak, but without a corresponding increase in ATP synthesis.[1][5]

Quantitative Effects of 2,4-Dinitrophenol on Mitochondrial Function

The primary quantitative effects of DNP on mitochondrial function are a dose-dependent increase in the rate of oxygen consumption and a decrease in ATP synthesis. The following table summarizes key quantitative data reported in the literature.

| Parameter | Effect of 2,4-DNP | Concentration Range | Key Observations |

| Oxygen Consumption Rate (OCR) | Significant Increase | 10 µM - 200 µM | The electron transport chain works to re-establish the proton gradient dissipated by DNP, leading to increased oxygen consumption.[1] |

| ATP Synthesis | Significant Decrease | Non-cytotoxic doses with an EC50 of 389 µM to 677 µM in RBL-2H3 cells.[6] | The dissipation of the proton motive force prevents ATP synthase from producing ATP.[7] |

| Mitochondrial Membrane Potential (ΔΨm) | Decrease | Not specified | The influx of protons into the matrix neutralizes the charge difference across the inner mitochondrial membrane.[2][5] |

| Basal Metabolic Rate (BMR) | Increase | Not specified | DNP can increase BMR by 30 to 40 percent.[3] |

| Reactive Oxygen Species (ROS) Production | Decrease at low doses | Not specified | Mild uncoupling can decrease mitochondrial ROS formation.[8][9] |

| Intra-mitochondrial Ca2+ Levels | Decrease | Not specified | DNP can lower intra-mitochondrial Ca2+ levels.[10] |

Experimental Protocols for Assessing Mitochondrial Uncoupling Activity

The following outlines a general methodology for evaluating the mitochondrial uncoupling activity of a compound like DNP using isolated mitochondria and a Clark-type oxygen electrode.

Objective: To determine the effect of a test compound on mitochondrial respiration and coupling.

Materials:

-

Isolated mitochondria (e.g., from rat liver)

-

Respiration buffer (e.g., containing KCl, KH2PO4, HEPES, and a substrate like succinate)

-

ADP solution

-

Test compound (e.g., 2,4-Dinitrophenol)

-

Clark-type oxygen electrode system

Procedure:

-

Chamber Setup: Add respiration buffer to the oxygen electrode chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).

-

Baseline Respiration (State 2): Add a known amount of isolated mitochondria to the chamber and record the baseline oxygen consumption rate. This represents the substrate-dependent respiration in the absence of ADP.

-

State 3 Respiration: Add a limiting amount of ADP to the chamber to stimulate ATP synthesis. The resulting increase in oxygen consumption is known as State 3 respiration.

-

State 4 Respiration: Once all the added ADP has been phosphorylated to ATP, the respiration rate will decrease to a level known as State 4 respiration, which is primarily limited by the proton leak across the inner mitochondrial membrane.

-

Uncoupled Respiration: Introduce the test compound (e.g., 2,4-DNP at a final concentration of 50 µM) into the chamber.[1] A potent uncoupler will cause a rapid increase in oxygen consumption that is not dependent on ADP. This is the uncoupled respiration rate.

Data Analysis:

-

Respiratory Control Ratio (RCR): Calculate the RCR by dividing the State 3 respiration rate by the State 4 respiration rate (RCR = State 3 / State 4). A high RCR indicates well-coupled mitochondria.

-

Uncoupling Effect: Compare the uncoupled respiration rate to the State 3 rate. A significant increase in respiration after the addition of the compound, independent of ADP, confirms its uncoupling activity.

Visualizations

Signaling Pathway of DNP-Induced Mitochondrial Uncoupling

Caption: Mechanism of 2,4-DNP as a protonophore in mitochondria.

Experimental Workflow for Assessing Mitochondrial Uncoupling

Caption: Experimental workflow for assessing mitochondrial uncoupling.

Conclusion

2,4-Dinitrophenol is a potent mitochondrial uncoupler with well-characterized effects on cellular respiration and energy metabolism. Its ability to dissipate the proton motive force makes it a valuable tool for studying mitochondrial bioenergetics. While the specific mitochondrial uncoupling activity of this compound remains to be elucidated, the principles and experimental approaches detailed in this guide for 2,4-DNP provide a solid foundation for the investigation of other dinitrophenol derivatives. Further research is warranted to explore the structure-activity relationships of substituted dinitrophenols and their potential as therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. 2,4 Dinitrophenol as Medicine [mdpi.com]

- 6. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]

- 7. mdpi.com [mdpi.com]

- 8. The mitochondrial uncoupler 2,4-dinitrophenol attenuates tissue damage and improves mitochondrial homeostasis following transient focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,4 Dinitrophenol as Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab’ll Do Ya - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 3,6-Dimethyl-2,4-dinitrophenol in Organic Solvents

Disclaimer: Publicly available quantitative solubility data for 3,6-Dimethyl-2,4-dinitrophenol is limited. This guide provides available physicochemical properties for the target compound and utilizes solubility data for the structurally related compound 2,4-dinitrophenol as a proxy for illustrative purposes. The experimental protocols described are general methods applicable for determining the solubility of phenolic compounds.

Introduction

This compound is a substituted phenol derivative with potential applications in various fields of chemical research and development. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application. This technical guide aims to provide a comprehensive overview of its solubility characteristics.

Physicochemical Properties of this compound

While specific solubility data is scarce, the fundamental physicochemical properties of this compound are available and provide insights into its expected solubility behavior.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 15968-56-6 | [1][2][3] |

| Molecular Formula | C8H8N2O5 | [2][3][4] |

| Molecular Weight | 212.16 g/mol | [3][5] |

| Synonyms | 2,5-Xylenol, 4,6-dinitro-; 4,6-Dinitro-2,5-xylenol | [1][2] |

Solubility Profile (with 2,4-Dinitrophenol as a Surrogate)

Due to the lack of specific data for this compound, the solubility of the parent compound, 2,4-dinitrophenol, is presented below to provide a general understanding of the solubility of dinitrophenols in organic solvents. It is important to note that the additional methyl groups in this compound will influence its solubility, likely increasing its affinity for less polar organic solvents compared to 2,4-dinitrophenol.

Qualitative Solubility of 2,4-Dinitrophenol:

| Solvent | Solubility |

| Water | Sparingly soluble to slightly soluble[6][7] |

| Ethanol | Soluble[6][7][8] |

| Acetone | Soluble[6][9] |

| Benzene | Soluble[7][8] |

| Chloroform | Soluble[9] |

| Ethyl Ether | Soluble[8] |

| DMSO | Moderately soluble[10] |

Quantitative Solubility of 2,4-Dinitrophenol at 15 °C ( g/100g solution):

| Solvent | Solubility ( g/100g solution) |

| Ethyl acetate | 15.55 |

| Acetone | 35.90 |

| Chloroform | 5.39 |

| Pyridine | 20.08 |

| Carbon tetrachloride | 0.423 |

| Toluene | 6.36 |

| [8] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

A widely accepted method for determining the solubility of a solid in a solvent is the shake-flask method.[11] This protocol outlines the general steps to determine the solubility of a compound like this compound.

Methodology:

-

Preparation of a Supersaturated Solution: An excess amount of the solid compound (solute) is added to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Equilibration: The container is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A thermostatically controlled shaker or incubator is used for this purpose.

-

Phase Separation: After equilibration, the mixture is allowed to stand, or it is centrifuged to separate the undissolved solid from the saturated solution.

-

Sampling and Analysis: A known volume of the clear supernatant (the saturated solution) is carefully withdrawn. The concentration of the solute in this sample is then determined using a suitable analytical technique.

-

Quantification: The concentration can be determined by various methods, such as:

-

Gravimetric Analysis: The solvent from a known volume of the saturated solution is evaporated, and the mass of the remaining solid solute is measured.

-

Spectrophotometry (UV-Vis): If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for determining the concentration of the solute in the saturated solution.

-

Titration: As phenols can be assayed via redox titration, this method can also be adapted to determine their concentration.[12][13]

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for solubility determination.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

- 1. 2,5-Xylenol, 4,6-dinitro- | C8H8N2O5 | CID 96534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. aceschem.com [aceschem.com]

- 4. PubChemLite - this compound (C8H8N2O5) [pubchemlite.lcsb.uni.lu]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Respiratory protection equipments C6H4N2O5 (2,4-dinitrophenol), CAS number 71629-74-8 [en.gazfinder.com]

- 7. 2,4-Dinitrophenol CAS#: 51-28-5 [m.chemicalbook.com]

- 8. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 13. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

Spectroscopic Analysis of 3,6-Dimethyl-2,4-dinitrophenol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive search for experimentally-derived spectroscopic data (NMR, IR, MS) and corresponding detailed experimental protocols for 3,6-Dimethyl-2,4-dinitrophenol did not yield specific, verifiable results within publicly available scientific databases and literature. This technical guide therefore provides the available predicted mass spectrometry data for the compound and outlines a generalized workflow for the spectroscopic analysis of a novel chemical entity. This information is intended to serve as a foundational reference for researchers undertaking the characterization of this or structurally similar molecules.

Introduction to this compound

This compound is a substituted aromatic compound. Its chemical structure consists of a phenol ring with two methyl groups and two nitro groups at positions 3 and 6, and 2 and 4, respectively. Spectroscopic analysis is essential for the unambiguous confirmation of its molecular structure and for the assessment of its purity. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

Mass Spectrometry (MS) Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is computationally derived and serves as a reference for experimental mass spectrometry.

| Adduct | Predicted m/z |

| [M+H]+ | 213.05060 |

| [M+Na]+ | 235.03254 |

| [M-H]- | 211.03604 |

| [M+NH4]+ | 230.07714 |

| [M+K]+ | 251.00648 |

| [M+H-H2O]+ | 195.04058 |

| [M+HCOO]- | 257.04152 |

| [M+CH3COO]- | 271.05717 |

| [M+Na-2H]- | 233.01799 |

| [M]+ | 212.04277 |

| [M]- | 212.04387 |

Data sourced from PubChem.

Generalized Experimental Protocols for Spectroscopic Analysis

In the absence of specific protocols for this compound, this section provides a general methodology for obtaining NMR, IR, and MS data for a solid organic compound.

Sample Preparation

-

NMR Spectroscopy: A sample of 5-10 mg is typically dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with those of the analyte. The solution is then transferred to an NMR tube.

-

IR Spectroscopy: For a solid sample, a small amount (1-2 mg) is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid is pressed against a crystal (e.g., diamond or germanium).

-

Mass Spectrometry: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration is typically in the range of µg/mL to ng/mL, depending on the ionization technique and instrument sensitivity.

Instrumentation and Data Acquisition

-

NMR Spectroscopy: A high-field NMR spectrometer (e.g., 400-600 MHz) is used to acquire ¹H and ¹³C NMR spectra. Standard acquisition parameters are employed, and experiments such as DEPT, COSY, HSQC, and HMBC can be performed to aid in structure elucidation.

-

IR Spectroscopy: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and subtracted from the sample spectrum.

-

Mass Spectrometry: A mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) is used. The instrument is calibrated using a standard compound. Data is acquired in both positive and negative ion modes to observe different adducts.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.

Potential Research Applications of 3,6-Dimethyl-2,4-dinitrophenol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dimethyl-2,4-dinitrophenol, a substituted dinitrophenol, remains a largely unexplored molecule within the scientific community. While its basic chemical properties are documented, a significant gap exists in the understanding of its biological activities and potential therapeutic applications. This technical guide aims to bridge this gap by proposing a roadmap for future research into this compound. Drawing parallels with the well-studied, structurally related compound 2,4-dinitrophenol (DNP), we hypothesize that this compound may function as a mitochondrial uncoupler. This document outlines potential research applications stemming from this hypothesis, provides detailed, adaptable experimental protocols for its synthesis and biological evaluation, and presents visualizations of its proposed mechanism of action and a suggested experimental workflow. This guide is intended to serve as a foundational resource for researchers interested in investigating the therapeutic potential of this novel compound.

Introduction

This compound (CAS No. 15968-56-6) is an aromatic compound with the chemical formula C₈H₈N₂O₅.[1][2][3] Structurally, it is a derivative of phenol with two nitro groups and two methyl groups attached to the benzene ring. While its existence is known, public-domain research on its biological effects and potential applications is virtually non-existent.

The significant structural similarity of this compound to 2,4-dinitrophenol (DNP) provides a strong rationale for investigating its potential as a mitochondrial uncoupler. DNP is a well-characterized protonophore that disrupts the mitochondrial proton gradient, leading to an increase in metabolic rate and heat production as the cell attempts to compensate for the reduced efficiency of ATP synthesis.[1][4] This mechanism of action has led to the investigation of DNP and other uncoupling agents for a variety of therapeutic applications, despite DNP's own toxicity concerns.[4][5]

This guide will therefore focus on the potential research applications of this compound, based on the hypothesized mechanism of mitochondrial uncoupling. We will explore its potential in metabolic diseases, neurodegenerative disorders, and oncology, and provide a framework for its initial scientific investigation.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below. This data is essential for designing and executing experimental protocols.

| Property | Value | Reference |

| CAS Number | 15968-56-6 | [2][3][6][7] |

| IUPAC Name | This compound | [1][2][3] |

| Synonyms | 4,6-Dinitro-2,5-xylenol | [1][2][3] |

| Molecular Formula | C₈H₈N₂O₅ | [1][2][3][6] |

| Molecular Weight | 212.16 g/mol | [6][7] |

| Purity (typical) | >97% | [7] |

Hypothesized Mechanism of Action: Mitochondrial Uncoupling

We propose that this compound acts as a protonophore, similar to DNP. In this model, the molecule, being lipid-soluble, can diffuse across the inner mitochondrial membrane. Its phenolic hydroxyl group can be deprotonated in the relatively alkaline mitochondrial matrix, and the resulting anion can then pick up a proton from the acidic intermembrane space. This process effectively shuttles protons back into the matrix, bypassing the ATP synthase complex and dissipating the proton motive force. The energy that would have been used for ATP synthesis is instead released as heat.

References

- 1. scbt.com [scbt.com]

- 2. pschemicals.com [pschemicals.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 5. The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aceschem.com [aceschem.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

The Biological Effects of Dinitrophenol Derivatives on Metabolic Rate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dinitrophenol (DNP) and its derivatives are potent metabolic modulators that have garnered significant interest for their ability to increase metabolic rate. This technical guide provides a comprehensive overview of the biological effects of DNP derivatives, with a focus on their impact on cellular and systemic metabolism. Through a detailed examination of the core mechanism of mitochondrial uncoupling, this document summarizes quantitative data on the effects of these compounds, outlines key experimental protocols for their study, and visualizes the intricate signaling pathways they modulate. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and potentially harness the therapeutic potential of this class of molecules.

Core Mechanism of Action: Mitochondrial Uncoupling

The primary mechanism by which dinitrophenol derivatives exert their effects on metabolic rate is through the uncoupling of oxidative phosphorylation.[1][2][3] In normal mitochondrial respiration, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient. This proton-motive force is then used by ATP synthase to produce adenosine triphosphate (ATP), the cell's primary energy currency.

DNP derivatives act as proton ionophores, creating a shuttle for protons to leak back across the inner mitochondrial membrane, bypassing ATP synthase.[4][5] This dissipation of the proton gradient uncouples electron transport from ATP synthesis. As a result, the energy from the oxidation of substrates is largely dissipated as heat, leading to an increase in the basal metabolic rate.[2][3][4][5] The cell attempts to compensate for the reduced ATP production efficiency by increasing the rate of substrate oxidation and oxygen consumption, further contributing to the elevated metabolic rate.[6]

Quantitative Effects on Metabolic Rate

The following tables summarize the quantitative effects of 2,4-Dinitrophenol (2,4-DNP), the most studied derivative, on various metabolic parameters. Data for other derivatives is sparse but indicates that 2,6-, 3,4-, and 3,5-DNP may have a similar potential to increase basal metabolic rate, while 2,3- and 2,5-DNP appear to be less potent.[2]

Table 1: Effects of 2,4-DNP on Oxygen Consumption Rate (OCR)

| Experimental System | 2,4-DNP Concentration | Observed Effect on OCR | Reference |

| Isolated rat diaphragm muscle | 0.02 mM and higher | Substantial increase in resting OCR | [7] |

| Isolated rat diaphragm muscle (stimulated) | 0.05 mM | Increased OCR | [7] |

| Developing zebrafish embryos (6 hpf) | Not specified | Significantly increased basal respiration | [8] |

| Conscious adult rats (hypoxic) | 6 mg/kg (successive injections) | Progressive increase in VO₂ | [9] |

Table 2: Effects of 2,4-DNP on Energy Expenditure (EE) and Body Weight

| Animal Model | 2,4-DNP Dose | Duration | Observed Effect | Reference |

| Mice on high-fat diet (at 30°C) | 800 mg/liter in drinking water | 2 months | ~17% increase in energy expenditure, 26% less body weight | [3][10] |

| Mice on high-fat diet (at 22°C) | 800 mg/liter in drinking water | 2 months | No effect on energy expenditure or body weight | [10] |

| Bobwhite quail | 625 ppm in feed | 8 days | 32% more energy expended | |

| Bobwhite quail | 1250 ppm in feed | 8 days | 60% more energy expended, loss of most body fat | |

| Rats | 10 mg/kg BW | Single dose | 33.2 ± 6.4% increase in EE | [11] |

Table 3: Effects of 2,4-DNP on ATP Production

| Experimental System | 2,4-DNP Concentration | Observed Effect on ATP Production | Reference |

| L6 myoblasts (with high ADP) | 50 µM | Decreased ATP production | [11] |

| Developing zebrafish embryos | Not specified | Significantly decreased ATP-linked respiration | [8] |

| HepG2 cells (chronic treatment) | Not specified | Efficient mitochondrial ATP production maintained | [12] |

Experimental Protocols

Measurement of Mitochondrial Respiration using a Seahorse XF Analyzer

The Seahorse XF Analyzer is a standard tool for assessing mitochondrial function by measuring the oxygen consumption rate (OCR) in real-time.[13][14]

Protocol: Mito Stress Test

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.[15]

-

Cartridge Hydration: Hydrate the sensor cartridge overnight in a non-CO₂ incubator at 37°C using Seahorse XF Calibrant.[16]

-

Assay Medium Preparation: Prepare the assay medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm it to 37°C.[15]

-

Cell Plate Preparation: Replace the culture medium with the pre-warmed assay medium and incubate the cell plate in a non-CO₂ incubator at 37°C for 45-60 minutes.[15]

-

Compound Loading: Load the injection ports of the hydrated sensor cartridge with the following compounds at optimized concentrations:

-

Port A: Oligomycin (ATP synthase inhibitor) to measure ATP-linked respiration.[17]

-

Port B: FCCP or a DNP derivative (uncoupling agent) to measure maximal respiration.[15][17] The optimal concentration of the uncoupler must be determined by titration for each cell type.[15]

-

Port C: Rotenone/antimycin A (Complex I and III inhibitors) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[17]

-

-

Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will perform cycles of mixing, waiting, and measuring to determine OCR at baseline and after each compound injection.[14]

-

Data Analysis: Analyze the data using the Seahorse Wave software to determine key parameters of mitochondrial function, including basal respiration, ATP production, proton leak, maximal respiration, and spare respiratory capacity.[14]

Measurement of ATP Levels using a Luciferase-Based Assay

This method quantifies ATP by measuring the light produced in the luciferin-luciferase reaction, which is ATP-dependent.

Protocol:

-

Cell Culture and Treatment: Culture cells in a multi-well plate and treat with various concentrations of the DNP derivative for the desired time.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer to release intracellular ATP.

-

Luciferase Reaction: Add a luciferin-luciferase reagent to the cell lysate.

-

Luminescence Measurement: Immediately measure the luminescence using a luminometer.

-

Data Analysis: Generate a standard curve with known ATP concentrations to quantify the ATP levels in the experimental samples. The decrease in luminescence in treated cells compared to controls indicates a reduction in ATP levels.[18]

In Vivo Metabolic Rate Measurement using Indirect Calorimetry

Indirect calorimetry in animal models measures oxygen consumption (VO₂) and carbon dioxide production (VCO₂) to determine energy expenditure.[10]

Protocol:

-

Acclimation: Acclimate animals (e.g., mice) to single housing in metabolic cages (e.g., CLAMS system) for a period of 1-2 weeks.[19]

-

Treatment Administration: Administer the DNP derivative through a suitable route (e.g., in drinking water, by oral gavage, or intraperitoneal injection).[10][19]

-

Data Collection: Continuously monitor VO₂, VCO₂, food and water intake, and locomotor activity over the desired experimental period.[10]

-

Data Analysis: Calculate the respiratory exchange ratio (RER = VCO₂/VO₂) and energy expenditure using appropriate formulas. Compare the metabolic parameters between the treated and control groups.

Signaling Pathways and Logical Relationships

DNP derivatives, through their primary effect on mitochondrial uncoupling, trigger a cascade of downstream signaling events. These pathways are involved in the cellular response to metabolic stress and adaptation.

Key Signaling Pathways Modulated by DNP Derivatives

Mitochondrial uncoupling by DNP derivatives leads to a decrease in the ATP/ADP ratio, which is a key sensor of cellular energy status. This activates AMP-activated protein kinase (AMPK) , a central regulator of metabolism.[20][21] Activated AMPK, in turn, can influence a variety of downstream targets to promote catabolic pathways and inhibit anabolic processes. One such downstream target is p38 mitogen-activated protein kinase (MAPK) , which is involved in the cellular stress response.[20][21]

Furthermore, DNP-induced mild mitochondrial uncoupling has been shown to reprogram the mTOR and insulin signaling pathways , leading to their suppression.[1][22][23] This is accompanied by an upregulation of pathways involved in adaptive stress responses, including the cAMP-response element-binding protein (CREB) and brain-derived neurotrophic factor (BDNF) signaling, which are crucial for synaptic plasticity and neuronal health.[1][4][24]

Experimental Workflow for Assessing Metabolic Effects

The following diagram illustrates a typical workflow for investigating the metabolic effects of DNP derivatives, from initial in vitro screening to in vivo validation.

Logical Relationship between DNP Structure and Activity

While a detailed structure-activity relationship for a wide range of DNP derivatives is not extensively documented in the public domain, some general principles can be inferred. The presence of the nitro groups and the phenolic hydroxyl group is crucial for the protonophoric activity. The position of the nitro groups influences the acidity of the hydroxyl group and the lipophilicity of the molecule, which in turn affects its ability to traverse the mitochondrial membrane and dissipate the proton gradient.

Conclusion and Future Directions

Dinitrophenol and its derivatives are powerful tools for modulating metabolic rate through the well-established mechanism of mitochondrial uncoupling. This guide has provided a consolidated overview of their quantitative effects, detailed experimental protocols for their investigation, and a visualization of the key signaling pathways they impact. While the therapeutic potential of these compounds is significant, their narrow therapeutic window and potential for toxicity remain critical challenges.[6][25][26] Future research should focus on the development of novel derivatives with improved safety profiles, potentially through tissue-specific targeting or controlled-release formulations. A deeper understanding of the structure-activity relationships and the downstream signaling consequences will be paramount in designing the next generation of metabolic modulators based on the dinitrophenol scaffold.

References

- 1. The Mitochondrial Uncoupler DNP Triggers Brain Cell mTOR Signaling Network Reprogramming and CREB Pathway Upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab’ll Do Ya - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacytimes.com [pharmacytimes.com]

- 6. DNP Steroid for Fat Burning, Weight Loss: What to Know [healthline.com]

- 7. Effects of 2,4-dinitrophenol amylobarbitone and certain other drugs on the rate of oxygen consumption and force of contraction of isolated curarized diaphragm muscle of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The cellular and molecular progression of mitochondrial dysfunction induced by 2,4-dinitrophenol in developing zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of 2,4-dinitrophenol on the hypometabolic response to hypoxia of conscious adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. agilent.com [agilent.com]

- 14. benchchem.com [benchchem.com]

- 15. agilent.com [agilent.com]

- 16. Redirecting [linkinghub.elsevier.com]

- 17. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. MMPC :: Experiment [mmpc.org]

- 20. Adenosine 5'-monophosphate-activated protein kinase and p38 mitogen-activated protein kinase participate in the stimulation of glucose uptake by dinitrophenol in adult cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. The mitochondrial uncoupler DNP triggers brain cell mTOR signaling network reprogramming and CREB pathway up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. DNP, mitochondrial uncoupling, and neuroprotection: A little dab’ll do ya » Mitochon Pharmaceuticals [mitochonpharma.com]

- 25. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]

- 26. Beware the yellow slimming pill: fatal 2,4-dinitrophenol overdose - PMC [pmc.ncbi.nlm.nih.gov]

The Phoenix of Thermogenesis: A Technical History of Dinitrophenol in Scientific Research

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the storied and controversial history of dinitrophenols (DNPs) in scientific research. From their early industrial applications to their brief and perilous tenure as a weight-loss therapeutic, and their eventual role as a pivotal tool in elucidating the mechanisms of cellular respiration, the trajectory of DNP research is a compelling narrative of discovery, hubris, and scientific advancement. This document provides a detailed account of the key experiments that defined our understanding of DNPs, including methodologies, quantitative data, and the elucidation of their mechanism of action as potent uncouplers of oxidative phosphorylation. Through a combination of historical review, data compilation, and protocol analysis, this paper offers a comprehensive resource for professionals in the fields of metabolic research and drug development, underscoring the enduring legacy of this remarkable class of molecules.

A Serendipitous Discovery: From Munitions to Metabolism

The story of dinitrophenol begins not in a pharmacy, but in the munitions factories of World War I. French workers involved in the manufacturing of explosives containing 2,4-dinitrophenol (2,4-DNP) began to exhibit a peculiar set of symptoms: significant weight loss, fatigue, excessive sweating, and elevated body temperatures.[1] While initially viewed as a toxic industrial hazard, these observations inadvertently revealed the profound metabolic effects of DNP.

Following these anecdotal reports, scientific inquiry into the physiological effects of dinitrophenols began. The early research was characterized by a drive to understand the compound's ability to dramatically increase metabolic rate.

The Stanford Studies: A Fleeting Therapeutic Promise

In the early 1930s, researchers at Stanford University, led by Dr. Maurice L. Tainter and Dr. Windsor C. Cutting, embarked on a series of clinical studies to investigate the potential of 2,4-DNP as a weight-loss agent. Their findings, published in a series of papers, ignited a brief but intense period of clinical use.

Quantitative Effects on Metabolism and Weight

Tainter and his colleagues demonstrated that DNP could increase the basal metabolic rate (BMR) by up to 50%.[1] Their research indicated an average metabolic rate increase of 11% for every 100 mg of DNP administered.[2] This dramatic increase in energy expenditure translated to rapid weight loss, with some individuals losing up to 1.5 kg per week.[1][2] A final report on their studies detailed the treatment of 170 obese patients who, on an average daily dose of 300 mg, lost approximately 680 grams (1.5 lbs) per week.[3]

The following table summarizes the key quantitative findings from the early clinical studies on 2,4-Dinitrophenol for weight loss.

| Parameter | Reported Value | Key Studies |

| Maximum Increase in Basal Metabolic Rate (BMR) | Up to 50% | Tainter & Cutting (1930s)[1] |

| Average BMR Increase per 100mg Dose | 11% | Grundlingh et al. (2011)[2] |

| Maximum Reported Weekly Weight Loss | Up to 1.5 kg | Tainter & Cutting (1930s)[1][2] |

| Average Weekly Weight Loss (300mg/day) | ~680 g (1.5 lbs) | Tainter, Stockton & Cutting (1935)[3] |

| Harmful Dose | ~2 mg/kg body weight | American studies cited in various sources |

| Lethal Oral Dose | 1 to 3 grams | Various sources |

Experimental Protocols of the Era

The primary method for determining basal metabolic rate in the 1930s was indirect calorimetry, with the Benedict-Roth apparatus being a standard instrument.[3][4][5][6]

Experimental Protocol: Measurement of Basal Metabolic Rate (circa 1930s)

-

Apparatus: Benedict-Roth Spirometer. This is a closed-circuit system where the subject breathes pure oxygen from a spirometer. The exhaled carbon dioxide is absorbed by soda-lime.[3][4][5]

-

Procedure:

-

The subject is required to be in a post-absorptive state, typically having fasted for 12 hours.

-

The subject rests in a quiet, thermally neutral environment for at least 30 minutes to achieve a state of complete physical and mental relaxation.

-

A mouthpiece is inserted into the subject's mouth, with a nose clip to ensure all breathing occurs through the mouth.

-

The subject breathes from the spirometer, which is filled with a known volume of oxygen.

-

The decrease in the volume of oxygen in the spirometer over a set period (e.g., 6 minutes) is measured. This represents the oxygen consumed by the subject.

-

The rate of oxygen consumption is then used to calculate the basal metabolic rate, typically expressed in kilocalories per hour per square meter of body surface area.

-

-

Data Analysis: The volume of oxygen consumed is corrected for temperature and pressure. The heat produced is calculated based on the assumption that for every liter of oxygen consumed, a certain amount of energy is liberated (approximately 4.825 kcal).

The following diagram illustrates the workflow of the early clinical research on DNP.

Unraveling the Mechanism: The Discovery of Uncoupling

Despite its demonstrated effects on metabolism, the precise molecular mechanism of dinitrophenol remained elusive for over a decade after its clinical use was abandoned due to severe toxicity, including hyperthermia, cataracts, and fatalities.[1] The breakthrough came in 1948 from the work of W. F. Loomis and Fritz Lipmann.

The Uncoupling of Oxidative Phosphorylation

Loomis and Lipmann demonstrated that 2,4-DNP acts as an uncoupling agent in oxidative phosphorylation.[1] In normal cellular respiration, the energy released from the oxidation of substrates is used to generate a proton gradient across the inner mitochondrial membrane. This proton-motive force then drives the synthesis of ATP from ADP and inorganic phosphate (Pi). DNP, being a lipophilic protonophore, disrupts this process by transporting protons across the inner mitochondrial membrane, dissipating the proton gradient. As a result, the energy from substrate oxidation is released as heat instead of being captured in the high-energy bonds of ATP. The cell, sensing a lack of ATP, increases its metabolic rate in a futile attempt to compensate, leading to the observed increase in oxygen consumption and heat production.

The following diagram illustrates the signaling pathway of mitochondrial oxidative phosphorylation and the effect of DNP.

Experimental Protocol for Measuring Cellular Respiration

The experiments conducted by Loomis and Lipmann, and other researchers of that era studying cellular respiration, typically utilized the Warburg respirometer .[7][8] This apparatus measures changes in gas pressure in a sealed vessel to determine the rate of oxygen consumption by tissue slices or homogenates.

Experimental Protocol: Warburg Respirometry for Tissue Respiration

-

Apparatus: Warburg constant-volume manometer. This consists of a reaction flask connected to a manometer. The flask has a side arm for adding reagents during the experiment and a center well for a CO2 absorbent.[7][8]

-

Procedure:

-

A tissue homogenate (e.g., from rabbit kidney, as likely used by Loomis and Lipmann) is prepared in a suitable buffer.

-

A known volume of the tissue homogenate is placed in the main compartment of the Warburg flask.

-

A solution of potassium hydroxide (KOH) is placed in the center well of the flask to absorb any CO2 produced during respiration. A piece of filter paper is often added to increase the surface area for CO2 absorption.

-

The experimental substance (e.g., a solution of 2,4-DNP) is placed in the side arm of the flask.

-

The flask is attached to the manometer, sealed, and placed in a constant-temperature water bath to equilibrate.

-

After equilibration, the manometer fluid levels are recorded. The contents of the side arm are then tipped into the main compartment to initiate the reaction.

-

As the tissue consumes oxygen, the pressure inside the flask decreases, causing the manometer fluid to rise. The change in fluid level is recorded at regular intervals.

-

-

Data Analysis: The change in pressure is converted to the volume of oxygen consumed, taking into account the flask volume, temperature, and the solubility of oxygen. The rate of oxygen consumption is then calculated and expressed, for example, as microliters of O2 per milligram of tissue per hour. By comparing the oxygen consumption in the presence and absence of DNP, and with and without substrates for oxidative phosphorylation, the uncoupling effect can be quantified.

Legacy and Modern Perspectives

The history of dinitrophenol in scientific research is a stark reminder of the fine line between therapeutic potential and toxicity. While its use as a weight-loss drug was short-lived and dangerous, its contribution to our fundamental understanding of cellular bioenergetics is undeniable. The discovery of its uncoupling mechanism was a landmark achievement that paved the way for decades of research into mitochondrial function and energy metabolism.

Today, DNP and other uncoupling agents continue to be used as research tools to study mitochondrial physiology and disease. Furthermore, the concept of "mild" or "controlled" uncoupling is being explored as a potential therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes, with a focus on developing compounds that can safely increase energy expenditure without the severe side effects of DNP. The story of dinitrophenol thus serves as both a cautionary tale and a source of inspiration for future generations of scientists and drug developers.

References

- 1. Reversible inhibition of the coupling between phosphorylation and oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,4-Dinitrophenol (DNP): A Weight Loss Agent with Significant Acute Toxicity and Risk of Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5.imimg.com [5.imimg.com]

- 4. biologyonline.com [biologyonline.com]

- 5. JaypeeDigital | Instruments [jaypeedigital.com]

- 6. youtube.com [youtube.com]

- 7. Otto Warburg and Cellular Respiration [japi.org]

- 8. oxfordreference.com [oxfordreference.com]

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of 3,6-Dimethyl-2,4-dinitrophenol

Introduction

3,6-Dimethyl-2,4-dinitrophenol is a nitrophenolic compound of interest in various fields, including environmental monitoring and toxicology. Accurate and reliable quantification of this analyte is crucial for assessing its presence and impact. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used, robust, and cost-effective technique for the analysis of phenolic compounds. This application note presents a detailed protocol for the quantification of this compound using a reverse-phase HPLC-UV method, developed based on established methodologies for structurally similar compounds such as 2,4-dinitrophenol and 4,6-dinitro-o-cresol.

Principle of the Method

This method utilizes reverse-phase chromatography on a C18 stationary phase to separate this compound from other matrix components. The separation is achieved using an isocratic mobile phase of acetonitrile and water, with a small amount of phosphoric acid to ensure the analyte is in its non-ionized form, promoting retention and sharp peak shapes. The quantification is performed by detecting the UV absorbance of the analyte at a specific wavelength and comparing the peak area to a calibration curve generated from standards of known concentrations.

Experimental Protocols

Materials and Reagents

-

This compound analytical standard (≥98% purity)

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Phosphoric acid (85%)

-

Ultrapure water (18.2 MΩ·cm)

-

Syringe filters (0.45 µm, PTFE or nylon)

Instrumentation and Chromatographic Conditions

-

HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (60:40, v/v) containing 0.1% phosphoric acid. The exact ratio may require optimization.[1][2]

-

Column Temperature: 30 °C

-

Injection Volume: 20 µL

-

UV Detection Wavelength: 260 nm (The optimal wavelength should be confirmed by determining the λmax of this compound in the mobile phase).[1]

-

Run Time: Approximately 10 minutes.

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline and may need to be adapted based on the sample matrix.

-

To 1 mL of the aqueous sample, add a suitable amount of a strong acid (e.g., HCl) to adjust the pH to approximately 2.

-

Add 2 mL of a suitable extraction solvent (e.g., ethyl acetate or dichloromethane).

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction (steps 2-5) with another 2 mL of the extraction solvent and combine the organic layers.

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 500 µL) of the mobile phase.

-

Filter the reconstituted sample through a 0.45 µm syringe filter before injection.[1]

System Equilibration and Analysis

-

Purge the HPLC system and equilibrate the column with the mobile phase until a stable baseline is achieved (typically 30-60 minutes).[1]

-

Inject the prepared standard solutions in triplicate, from the lowest to the highest concentration.

-

Inject the prepared samples in triplicate.

-

Construct a calibration curve by plotting the average peak area against the concentration of the standards.

-

Determine the concentration of this compound in the samples from the calibration curve.

Data Presentation